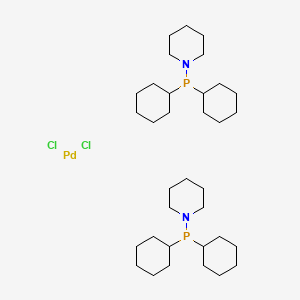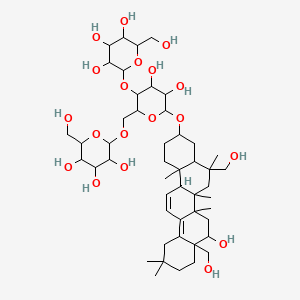
(2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide is an organic compound with the molecular formula C9H10N2O2 It is characterized by a pyrrole ring structure with an ethenyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethenyl-3-methyl-5-oxo-2H-pyrrole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, (2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide is investigated for its pharmacological effects. It may interact with specific molecular targets in the body, leading to potential treatments for various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(3-Methyl-5-oxo-4-vinyl-1,5-dihydro-2H-pyrrol-2-ylidene)acetamide
- (2Z)-2-(3-Ethenyl-1,5-dihydro-4-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide
Uniqueness
(2Z)-2-(4-Ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)acetamide is unique due to its specific substitution pattern and the presence of both ethenyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
1634653-34-1 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.191 |
Nom IUPAC |
(2Z)-2-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)acetamide |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-5(2)7(4-8(10)12)11-9(6)13/h3-4H,1H2,2H3,(H2,10,12)(H,11,13)/b7-4- |
Clé InChI |
JJDLLVZMTMEVBY-DAXSKMNVSA-N |
SMILES |
CC1=C(C(=O)NC1=CC(=O)N)C=C |
Synonymes |
Z-BOX B, Bilirubin Oxidation Product |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


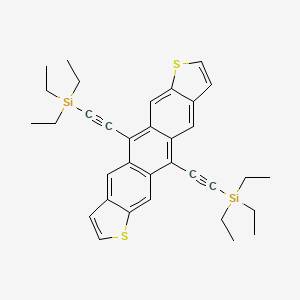

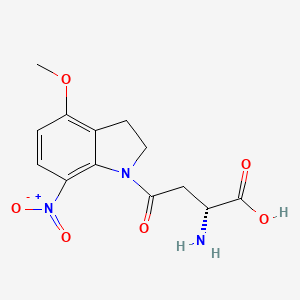
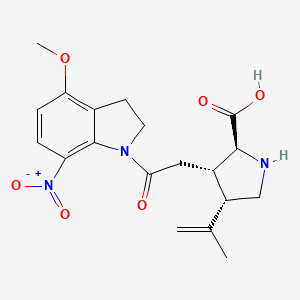

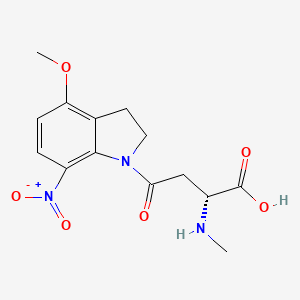
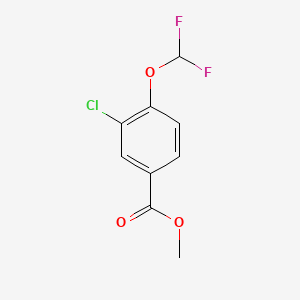
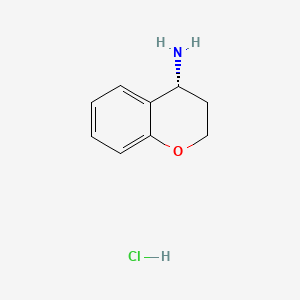

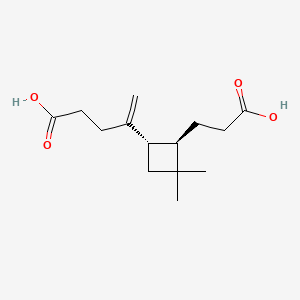
![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)
